1-Methoxy-3,4-dimethyl-2-nitrobenzene
Description
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-methoxy-3,4-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C9H11NO3/c1-6-4-5-8(13-3)9(7(6)2)10(11)12/h4-5H,1-3H3 |
InChI Key |
CICOQOUQNXICFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Nitration of o-Xylene Derivatives
- o-Xylene (dimethylbenzene) serves as an ideal precursor due to its methyl groups' activating and directing effects.
- Nitration is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to favor ortho nitration.
| Parameter | Typical Range | Reference Data | |
|---|---|---|---|
| Nitrating mixture | HNO₃ / H₂SO₄ | 1:1 to 1:2 ratio | |
| Temperature | 0°C to 25°C | To control regioselectivity | |
| Reaction time | 1-3 hours | Monitored via TLC |
- Predominant formation of 2-nitro-o-xylene derivatives with high regioselectivity for ortho positions relative to methyl groups.
- The nitration yields depend on temperature and molar ratios, typically around 60-80%.
Regioselective Methylation and Methoxylation
Following nitration, selective methylation or methoxylation at specific positions can be achieved:
- Methylation of phenolic groups using methyl iodide (CH₃I) or dimethyl sulfate in the presence of base (e.g., potassium carbonate).
- Methoxylation of phenols or phenol derivatives via methylation reagents under basic conditions.
Phenol derivative + CH₃I / K₂CO₃ → Methoxy-substituted aromatic compound
This step ensures the installation of the methoxy group at the desired position, with regioselectivity guided by existing substituents.
Alternative Route: Cross-Coupling and Functionalization
Buchwald–Hartwig Coupling Approach
Recent advances utilize palladium-catalyzed cross-coupling reactions to install nitro groups onto aromatic rings with pre-installed methoxy and methyl groups.
- Synthesis of halogenated methyl/methoxy aromatic precursors.
- Coupling with nitroaryl derivatives using palladium catalysts, such as Pd(OAc)₂, with phosphine ligands (e.g., RuPhos).
- Reaction conditions typically involve heating at 110°C in toluene under inert atmosphere.
| Starting Material | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| 1-bromo-4-methyl-2-nitrobenzene | Pd(OAc)₂ / RuPhos | 110°C | 92-96% | |
| 1-bromo-2-nitro-4-(trifluoromethyl)benzene | Pd(OAc)₂ / RuPhos | 110°C | 95% |
This method allows precise regioselective nitration and substitution, leading to the target compound.
Specific Synthesis Pathway for 1-Methoxy-3,4-dimethyl-2-nitrobenzene
Based on the literature and chemical logic, the most feasible route involves:
- Preparation of 3,4-dimethylphenol or methylated derivative.
- Selective nitration at the ortho position relative to the methyl groups, utilizing controlled temperature and nitrating agents.
- Methoxylation of phenolic hydroxyl groups via methyl iodide in basic medium.
- Purification through recrystallization or chromatography to isolate the pure compound.
Data Table: Summary of Key Reaction Parameters
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 0-25°C, 1-3 h | 60-80% | Regioselective for ortho position |
| Methylation/Methoxylation | CH₃I / K₂CO₃ | Room temp to 50°C | 80-95% | Regioselective for phenolic hydroxyl |
| Cross-coupling | Pd(OAc)₂, RuPhos | 110°C, inert atmosphere | 92-96% | Precise regioselectivity |
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3,4-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Reduction: 1-Methoxy-3,4-dimethyl-2-aminobenzene.
Oxidation: 1-Methoxy-3,4-dicarboxylic acid-2-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-3,4-dimethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-3,4-dimethyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, while the methoxy and methyl groups influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Methoxy-3,5-dinitrobenzene (3,5-Dinitroanisole)
- Molecular Formula : C₇H₆N₂O₅
- Molecular Weight : 198.13 g/mol
- Key Properties :
- Hazards : Classified as a skin and eye irritant (H315, H319) due to its nitro groups, which enhance reactivity and toxicity .
- Comparison: Unlike 1-Methoxy-3,4-dimethyl-2-nitrobenzene, this compound lacks methyl groups and instead has a second nitro group at position 3.
1,5-Dichloro-3-Methoxy-2-nitrobenzene
- Molecular Formula: C₇H₅Cl₂NO₃
- Molecular Weight : 222.03 g/mol
- Key Properties :
- Comparison : The chlorine substituents at positions 1 and 5 introduce stronger electron-withdrawing effects than methyl groups, altering regioselectivity in reactions.
1-Methoxy-3,5-dimethyladamantane
- Molecular Formula : C₁₃H₂₂O
- Molecular Weight : 194.31 g/mol
- Key Properties :
- Comparison : The adamantane core contrasts sharply with the planar benzene ring of the target compound, highlighting how structural rigidity impacts applications (e.g., drug delivery vs. aromatic synthesis) .
1-Methoxy-3,5-di-tert-butylbenzene
- Molecular Formula : C₁₆H₂₄O
- Molecular Weight : 232.36 g/mol
- Key Properties :
- Comparison : The tert-butyl groups create steric shielding absent in 1-Methoxy-3,4-dimethyl-2-nitrobenzene, which has smaller methyl groups. This difference influences accessibility of reactive sites .
Data Table: Comparative Analysis
*Note: Data for 1-Methoxy-3,4-dimethyl-2-nitrobenzene are inferred due to lack of direct evidence.
Key Research Findings
- Substituent Effects: The position and number of nitro groups significantly alter hazards and reactivity. For example, 1-Methoxy-3,5-dinitrobenzene’s dual nitro groups increase toxicity compared to mono-nitro analogs .
- Steric vs. Electronic Influence : Methyl groups (e.g., in 1-Methoxy-3,4-dimethyl-2-nitrobenzene) provide steric hindrance but less electron withdrawal than chlorine or nitro groups, affecting reaction pathways .
- Structural Backbones : Adamantane-based compounds (e.g., 1-Methoxy-3,5-dimethyladamantane) exhibit superior thermal stability compared to benzene derivatives, making them suitable for high-performance materials .
Biological Activity
1-Methoxy-3,4-dimethyl-2-nitrobenzene, a member of the nitroaromatic compound family, has garnered attention in scientific research for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
1-Methoxy-3,4-dimethyl-2-nitrobenzene has the molecular formula C₉H₁₁NO₃ and a molecular weight of approximately 181.19 g/mol. The compound features a methoxy group (-OCH₃), two methyl groups (-CH₃), and a nitro group (-NO₂) attached to a benzene ring. This unique arrangement influences its reactivity and biological properties.
Biological Activities
Research indicates that nitroaromatic compounds like 1-Methoxy-3,4-dimethyl-2-nitrobenzene exhibit various biological activities. Here are some key findings:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of related nitro compounds, suggesting potential efficacy against various bacterial strains. For instance, derivatives of similar structures have shown activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of nitroaromatic compounds have been investigated in various cancer cell lines. Research has indicated that similar compounds can induce apoptosis in cancer cells by disrupting cellular functions and altering cell cycle progression. For example, studies on related compounds showed significant cytotoxicity against breast cancer cells (MCF-7) with IC₅₀ values as low as 2.29 µM .
The mechanism of action for 1-Methoxy-3,4-dimethyl-2-nitrobenzene primarily involves its interactions with biological molecules through radical mechanisms. The nitro group can lead to oxidative stress, which may contribute to its cytotoxic effects. Additionally, the compound's structure allows it to engage in electrophilic aromatic substitution reactions, affecting its reactivity towards nucleophiles.
Toxicological Data
While exploring the biological activity of 1-Methoxy-3,4-dimethyl-2-nitrobenzene, it is crucial to consider its toxicity profile:
- Acute Toxicity : The LD₅₀ values for related nitro compounds indicate low to moderate toxicity levels in mammals. For example, the LD₅₀ for 1,2-dimethyl-4-nitrobenzene is reported at 2,636 mg/kg for oral exposure .
- Environmental Impact : Nitroaromatic compounds are known for their environmental persistence and potential mutagenic effects. Studies suggest that while some derivatives exhibit low toxicity to aquatic species, their long-term environmental impact remains a concern .
Study on Anticancer Efficacy
A study investigating the effects of nitro-substituted compounds on MCF-7 cells revealed that treatment resulted in significant alterations in cell viability and morphology. The treated cells exhibited increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and potential apoptosis initiation .
Antibacterial Efficacy Comparison
In comparative studies involving various nitro compounds, 1-Methoxy-3,4-dimethyl-2-nitrobenzene was shown to have comparable inhibition zones against tested bacterial strains when compared to standard antibiotics like ceftriaxone .
Summary Table of Biological Activities
Q & A
Q. What are the key considerations for designing a high-yield synthesis protocol for 1-Methoxy-3,4-dimethyl-2-nitrobenzene?
- Methodological Answer : Synthesis typically involves sequential nitration and alkylation steps. Start with a substituted toluene derivative (e.g., 3,4-dimethylanisole) and perform nitration at the ortho position using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2). Purify intermediates via column chromatography (silica gel, gradient elution) to remove byproducts like dinitro derivatives. Final methylation can employ methyl iodide in the presence of a base (e.g., K₂CO₃) in acetone under reflux .
Q. Which analytical techniques are recommended for verifying the purity and structure of 1-Methoxy-3,4-dimethyl-2-nitrobenzene?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, methanol:water 70:30, UV detection at 254 nm) to assess purity (>98%).
- ¹H/¹³C NMR (CDCl₃, 400 MHz) to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, nitro group deshielding effects).
- FT-IR (ATR mode) to identify functional groups (C-O stretch at ~1250 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
Cross-reference spectral data with published values for structurally similar nitroaromatics .
Q. What safety measures are critical when handling 1-Methoxy-3,4-dimethyl-2-nitrobenzene in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation.
- Spill Management : Neutralize with alkaline sodium sulfide (Na₂S) to reduce nitro groups before disposal.
Follow protocols outlined in SDS for nitrobenzene analogs, emphasizing skin/eye irritation risks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction kinetics for the nitration of 3,4-dimethylanisole to form 1-Methoxy-3,4-dimethyl-2-nitrobenzene?
- Methodological Answer : Conflicting kinetic data may arise from varying solvent polarity or acid concentrations. Replicate experiments under standardized conditions (e.g., 70% H₂SO₄, 25°C) and use in-situ monitoring (Raman spectroscopy) to track nitronium ion (NO₂⁺) activity. Compare results with computational models (DFT calculations for transition states) to identify rate-determining steps. Address contradictions by isolating steric effects of methyl groups using isotopic labeling (²H/¹³C) .
Q. What strategies mitigate steric hindrance during further functionalization of 1-Methoxy-3,4-dimethyl-2-nitrobenzene (e.g., catalytic hydrogenation)?
- Methodological Answer : Steric bulk from methyl and methoxy groups can reduce catalytic efficiency. Optimize by:
- Using high-pressure hydrogenation (5–10 bar H₂) with Pd/C or Raney Ni in polar aprotic solvents (e.g., DMF).
- Introducing directing groups (e.g., sulfonic acid) to enhance substrate-catalyst interaction.
- Employing microwave-assisted synthesis to overcome kinetic barriers. Validate outcomes via LC-MS to detect intermediates .
Q. How do computational models predict the regioselectivity of electrophilic substitution in 1-Methoxy-3,4-dimethyl-2-nitrobenzene?
- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps. For example, the nitro group deactivates the ring, while methyl/methoxy groups direct electrophiles to specific positions. Validate predictions via halogenation experiments (e.g., bromination in acetic acid) and compare regioselectivity with model outputs from databases like REAXYS or PISTACHIO .
Data Contradiction Analysis
Q. How should researchers address inconsistent melting point reports for 1-Methoxy-3,4-dimethyl-2-nitrobenzene?
- Methodological Answer : Variations may stem from polymorphic forms or impurities. Recrystallize the compound from ethanol:water (9:1) and perform DSC analysis (heating rate 10°C/min) to identify pure-phase transitions. Cross-check with X-ray crystallography to confirm molecular packing. Compare results with analogous compounds (e.g., 3,5-dinitroanisole, mp 105.3°C ).
Experimental Design
Q. What is the optimal protocol for studying the photostability of 1-Methoxy-3,4-dimethyl-2-nitrobenzene under UV light?
- Methodological Answer :
- Prepare solutions in acetonitrile (0.1 mM) and expose to UV-C (254 nm) in quartz cuvettes.
- Monitor degradation via UV-Vis spectroscopy (time-resolved absorbance at λₘₐₓ).
- Identify photoproducts using GC-MS (EI mode, m/z 50–500) and compare with nitrobenzene photolysis pathways.
Include dark controls and replicate under N₂ atmosphere to assess oxygen’s role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
